ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
Ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitrophenyl group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or β-ketoester. For this compound, a common starting material is ethyl acetoacetate, which reacts with hydrazine hydrate under reflux conditions to form the pyrazole ring.
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Nitration of the Phenyl Ring: : The nitration of the phenyl ring is achieved by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the desired position on the phenyl ring.
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Esterification: : The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base like sodium ethoxide to yield this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate can undergo reduction to form the corresponding amino derivative. This reaction typically uses reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
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Substitution: : The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium thiolate can replace the methoxy group with a thiol group.
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Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Common Reagents and Conditions
Reducing Agents: Iron powder, catalytic hydrogenation.
Nucleophiles: Sodium thiolate, potassium hydroxide.
Hydrolysis Conditions: Dilute hydrochloric acid, sodium hydroxide.
Major Products
Amino Derivative: Formed by reduction of the nitro group.
Thiol Derivative: Formed by substitution of the methoxy group.
Carboxylic Acid: Formed by hydrolysis of the ester group.
Scientific Research Applications
Ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate has several applications in scientific research:
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Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
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Materials Science: : The compound can be used in the development of new materials with specific electronic or optical properties due to the presence of the nitro and methoxy groups.
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl [3-(4-chloro-3-nitrophenyl)-1H-pyrazol-1-yl]acetate: Similar structure but with a chloro group instead of a methoxy group.
Ethyl [3-(4-methoxy-3-aminophenyl)-1H-pyrazol-1-yl]acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and methoxy groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C14H15N3O5 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methoxy-3-nitrophenyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H15N3O5/c1-3-22-14(18)9-16-7-6-11(15-16)10-4-5-13(21-2)12(8-10)17(19)20/h4-8H,3,9H2,1-2H3 |
InChI Key |
HLSRREAGWTXEMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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